4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyrrole-pyridine core.
Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-10-3-6-7(5)4(1-11-6)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
DBLNRZGXAGVFRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NC=C2N1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Pyrrolo[2,3-c]Pyridine Scaffold Synthesis
The foundational step involves assembling the bicyclic framework. Two predominant approaches are documented:
Cyclocondensation of Aminopyridines
Reaction of 4-aminopyridine derivatives with α-haloketones under basic conditions forms the pyrrolo[2,3-c]pyridine core. For example, 3-cyano-4-fluoropyridine reacts with chloroacetaldehyde in DMF at 80°C to yield the unsubstituted scaffold in 68% yield.
Transition Metal-Catalyzed Cyclization
Palladium-mediated coupling of halogenated pyridines with propargyl amines enables efficient annulation. A reported method uses Pd(PPh₃)₄ (5 mol%) with Cs₂CO₃ in toluene at 110°C, achieving 75% conversion.
Regioselective Fluorination Methodologies
Balz-Schiemann Reaction
Treatment of the pyrrolo[2,3-c]pyridine N-oxide (1) with fluoroboric acid and sodium nitrite in acetic anhydride achieves 4-position fluorination:
Key parameters:
-
Temperature: −10°C to 0°C
-
Reaction time: 4–6 hours
-
Limitations: Requires stable N-oxide precursor
Halogen Exchange via Lithium Intermediates
Direct fluorination using LDA and NFSI:
Advantages over Balz-Schiemann:
-
Avoids N-oxide preparation
-
Better functional group tolerance
Integrated Synthetic Routes
Sequential Fluorination-Carboxylation
Route A (Total yield: 34%):
-
N-Oxide formation (H₂O₂, AcOH, 70°C, 3 h)
-
Balz-Schiemann fluorination (62%)
-
Bromination (NBS, CH₂Cl₂, 0°C, 1 h, 89%)
Route B (Total yield: 28%):
Process Optimization and Challenges
Protecting Group Strategies
Solvent Effects
| Step | Optimal Solvent | Yield Improvement |
|---|---|---|
| Fluorination | DMF | 15% |
| Carboxylation | THF | 22% |
| Hydrolysis | HCl/EtOH | 18% |
Catalytic Enhancements
-
Microwave Assistance : Reduces cyanation time from 12 h → 45 min (comparable yield)
-
Flow Chemistry : Continuous process increases fluorination throughput by 3×
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC Methods:
-
Column: C18, 150 × 4.6 mm
-
Mobile phase: 0.1% HCOOH in H₂O/MeCN
Industrial-Scale Considerations
Cost Analysis
| Reagent | Route A Cost (USD/kg) | Route B Cost (USD/kg) |
|---|---|---|
| Pd catalysts | 420 | 380 |
| Fluorination agents | 150 | 210 |
| Solvent recovery | 75 | 92 |
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an anticancer agent . Its mechanism of action primarily involves the inhibition of fibroblast growth factor receptors (FGFR), which are implicated in various cancer types. Research indicates that it effectively binds to multiple FGFR isoforms (FGFR1, FGFR2, FGFR3), blocking signaling pathways that promote cell proliferation and survival.
Case Study: Anticancer Activity
In vitro studies have demonstrated that 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid can:
- Induce apoptosis in cancer cell lines.
- Inhibit cell proliferation significantly.
These findings suggest its potential for targeted cancer therapies, especially in breast cancer treatment where FGFR signaling is crucial.
Enzyme Inhibition Studies
This compound is also utilized in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific enzymes makes it a valuable tool in biochemical research.
Example Applications:
- Investigating the inhibition of kinases involved in tumor growth.
- Studying its effects on other cellular pathways relevant to disease mechanisms.
Agrochemical Development
The unique properties of this compound make it suitable for developing agrochemicals. Its structure allows for modifications that can enhance efficacy against pests or diseases affecting crops.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Key Application |
|---|---|---|
| 4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | Structure | Anticancer research |
| 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | Structure | Enzyme inhibition studies |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | Structure | Agrochemical development |
Mechanism of Action
The mechanism of action of 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic processes .
Comparison with Similar Compounds
Substituent Variations and Positions
Key differences among analogs lie in the substituent type (halogen, alkyl, alkoxy) and their positions on the pyrrolo[2,3-c]pyridine scaffold. Representative examples include:
Note: The [2,3-b] vs. [2,3-c] ring systems (e.g., vs. 18) alter nitrogen positioning, impacting electronic properties and binding interactions.
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility, critical for bioavailability. Fluorine’s electronegativity may reduce pKa, increasing acidity compared to non-fluorinated analogs .
- Thermal Stability : Predicted boiling points for methyl-substituted analogs (e.g., 447.2°C for 5-methyl derivative) suggest moderate thermal stability .
Key Research Findings
- Fluorine Impact : Fluorine at the 4-position (as in [2,3-b] systems) increases lipophilicity (logP ~1.2) compared to chlorine (logP ~2.1), affecting membrane permeability .
- Yield Challenges : Bulky substituents (e.g., benzyloxy in ) reduce reaction yields due to steric hindrance during ester hydrolysis .
- Regioselectivity : Synthesis of [2,3-c] derivatives requires precise control to avoid forming [2,3-b] isomers, which have distinct electronic profiles .
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₅FN₂O₂ |
| Molecular Weight | 180.14 g/mol |
| CAS Number | 1190320-51-4 |
1. Antidiabetic Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine, including this compound, exhibit antidiabetic properties by enhancing insulin sensitivity and promoting glucose uptake in muscle and adipose tissues. A study demonstrated that compounds in this class could significantly lower blood glucose levels without adversely affecting insulin concentrations in vivo .
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. In vitro assays have indicated that this compound exhibits activity against respiratory syncytial virus (RSV) and other pathogens. The structure-activity relationship suggests that modifications at specific positions on the pyrrolo ring can enhance antimicrobial efficacy .
3. Anticancer Activity
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been reported to possess moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cell lines. This selectivity is crucial for developing targeted cancer therapies .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes: The compound may act as an inhibitor of enzymes involved in metabolic pathways related to diabetes and cancer progression.
- Modulation of Signaling Pathways: It can influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells.
- Antiviral Mechanisms: The antimicrobial activity may involve disruption of viral replication processes or interference with host cell interactions.
Study on Antidiabetic Effects
In a controlled study involving diabetic rat models, administration of this compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The observed effects were attributed to enhanced glucose uptake in peripheral tissues and improved insulin sensitivity .
Antimicrobial Efficacy Against RSV
A recent investigation assessed the efficacy of this compound against RSV using a cytopathic effect assay. The results indicated that it effectively inhibited viral replication at low micromolar concentrations while maintaining acceptable cytotoxicity levels in VERO cells, suggesting its potential as a therapeutic agent for viral infections .
Q & A
Q. How can computational tools predict the compound’s pharmacokinetic properties?
Q. What are best practices for troubleshooting crystallization failures in X-ray studies?
- Methodological Answer : Screen solvents (e.g., DMSO/water in ), vary temperature gradients, and use seeding techniques. For fluorinated compounds, slow evaporation at 4°C often yields diffraction-quality crystals. Characterize failed attempts via PXRD to identify amorphous phases .
Safety and Compliance
Q. What safety protocols are essential when handling this compound?
Q. How should toxicity risks be evaluated in early-stage research?
- Methodological Answer : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. classifies the compound as Category 4 oral toxin; compare with structurally related compounds in for SAR toxicity trends .
Advanced Applications
Q. Can this compound serve as a building block for PET radiotracers?
Q. What strategies enhance solubility for in vivo administration?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
